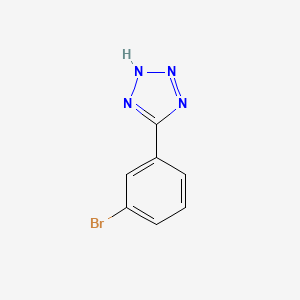

5-(3-Bromophenyl)-1H-tetrazole

描述

Historical Development of Tetrazoles and their Significance in Chemical Research

The journey of tetrazole chemistry began in 1885 with its first synthesis by Swedish chemist J.A. Bladin. nih.govhilarispublisher.comhilarispublisher.comresearchgate.net Initially, the field saw gradual progress, but the work of scientists like R. Henry and Rolf Huisgen significantly propelled it forward. researchgate.netcolab.ws A major breakthrough was the Huisgen 1,3-dipolar cycloaddition reaction, which provided a versatile method for synthesizing these nitrogen-rich heterocyclic compounds. numberanalytics.comacs.org

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. nih.govnumberanalytics.combohrium.commdpi.com This high nitrogen content gives them unique chemical properties and makes them a subject of interest in various research areas. numberanalytics.commdpi.com Their stability over a wide pH range and resistance to many oxidizing and reducing agents further enhance their utility. thieme-connect.com

The significance of tetrazoles in chemical research is multifaceted. numberanalytics.com They are crucial building blocks in organic synthesis, serving as precursors for a variety of nitrogen-containing heterocycles. tandfonline.comtandfonline.com In medicinal chemistry, tetrazoles have gained immense importance as pharmacophores, which are the essential molecular features responsible for a drug's pharmacological activity. hilarispublisher.comhilarispublisher.combohrium.comuq.edu.au Their ability to act as bioisosteres for carboxylic acids has been a primary driver of research in this area. hilarispublisher.comhilarispublisher.comthieme-connect.com This has led to the incorporation of the tetrazole moiety into numerous clinically approved drugs for treating a wide array of conditions, including hypertension, cancer, and various infections. tandfonline.comtandfonline.comuq.edu.auvu.edu.au

Beyond pharmaceuticals, tetrazoles have found applications in materials science as components of high-energy materials like explosives and rocket propellants due to their high heat of formation and nitrogen content. bohrium.comwikipedia.orgacs.org They are also utilized in photography and as ligands in coordination chemistry. bohrium.comthieme-connect.comacs.org The continuous exploration of tetrazole chemistry promises to unveil new applications and further solidify their importance in scientific research. numberanalytics.com

Overview of the Tetrazole Ring System and its Derivatives

The tetrazole ring is a fundamental heterocyclic structure composed of a five-membered ring with one carbon and four nitrogen atoms. nih.govnumberanalytics.combohrium.commdpi.com This aromatic system, containing six π-electrons, is not found in nature. nih.govmdpi.com The high nitrogen content is a defining characteristic, contributing to its unique chemical properties. numberanalytics.commdpi.com

Structural Classification of Substituted Tetrazoles (e.g., 5-substituted, 1,5-disubstituted, 2,5-disubstituted)

The versatility of the tetrazole ring allows for substitution at various positions, leading to a diverse range of derivatives. Based on the number and position of substituents, tetrazoles can be broadly classified. thieme-connect.com

Monosubstituted Tetrazoles : These derivatives have a single substituent attached to the tetrazole ring. The substitution can occur at the carbon atom (C5) or one of the nitrogen atoms (N1 or N2). hilarispublisher.comthieme-connect.com 5-substituted tetrazoles are particularly significant in medicinal chemistry. acs.org

Disubstituted Tetrazoles : When two protons of the parent tetrazole ring are replaced, disubstituted derivatives are formed. The most common isomers are the 1,5-disubstituted and 2,5-disubstituted tetrazoles. hilarispublisher.comthieme-connect.com The distinction between these isomers is crucial as it influences their chemical properties and biological activities. For instance, the chemical shift of the quaternary carbon in the tetrazole ring differs between the 1,5- and 2,5-disubstituted isomers, with the latter showing a downfield shift of about 9.2–12.2 ppm. mdpi.com

Trisubstituted Tetrazolium Salts : These are ionic derivatives where three positions on the tetrazole ring are substituted. thieme-connect.com

The classification of tetrazole derivatives based on their substitution pattern is fundamental to understanding their structure-activity relationships. A search of the Protein Data Bank (PDB) in March 2018 revealed that among 155 tetrazole cocrystal structures, 5-monosubstituted derivatives were the most prevalent (58%), followed by 1-monosubstituted (18%) and 1,5-disubstituted tetrazoles (14%). nih.govacs.org

Tautomerism in Tetrazole Derivatives (e.g., 1H- and 2H-tautomers)

A key feature of 5-substituted tetrazoles is the existence of annular tautomerism, where the proton on the nitrogen atom can reside on different nitrogen atoms of the ring. nsc.ruresearchgate.net This results in two primary tautomeric forms: the 1H-tetrazole and the 2H-tetrazole. hilarispublisher.combohrium.commdpi.com

The equilibrium between these two tautomers is influenced by several factors, including the physical state and the solvent. nih.govwikipedia.orgmdpi.comnsc.ru In the solid phase and in solution, the 1H-tautomer is generally the predominant and more stable form. nih.govwikipedia.orgmdpi.com Conversely, in the gas phase, the 2H-tautomer is more stable. nih.govwikipedia.orgmdpi.comnsc.ru The nature of the substituent at the 5-position and intermolecular interactions can also affect the tautomeric equilibrium. mdpi.com

The two tautomers exhibit different physicochemical properties, which can have significant implications for their biological activity and interaction with biological targets. researchgate.net The ability to exist in different tautomeric forms adds to the chemical diversity and complexity of tetrazole derivatives. nih.gov

Role of Tetrazoles as Bioisosteres in Medicinal Chemistry

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to create a new molecule with comparable biological activity, is a cornerstone of modern drug design. numberanalytics.combohrium.combohrium.com Tetrazoles have emerged as a prominent class of bioisosteres, primarily for the carboxylic acid and amide functional groups. acs.orgbohrium.comnih.gov This strategic replacement can lead to improved pharmacokinetic profiles, including enhanced metabolic stability, lipophilicity, and bioavailability. hilarispublisher.comhilarispublisher.comtandfonline.comtandfonline.comnih.govresearchgate.net

Replacement of Carboxylic Acid and Amide Moieties

The 5-substituted 1H-tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group. bohrium.comdrughunter.com This is attributed to several key similarities:

Acidity : The pKa of 5-substituted tetrazoles (around 4.5-4.9) is comparable to that of carboxylic acids (around 4.2-4.5), meaning they are both ionized at physiological pH. numberanalytics.comthieme-connect.commdpi.comdrughunter.com

Planar Structure : Both the tetrazole ring and the carboxylate group possess a planar structure. thieme-connect.comnih.govnih.gov

Hydrogen Bonding : Both groups can participate in similar hydrogen bonding interactions with biological targets. cambridgemedchemconsulting.com

The replacement of a carboxylic acid with a tetrazole can offer several advantages. Tetrazoles are generally more metabolically stable than carboxylic acids, which can be susceptible to in vivo transformations. tandfonline.comtandfonline.combohrium.com This substitution has been successfully employed in the development of numerous drugs, including the angiotensin II receptor antagonist, losartan. nih.gov In this case, the tetrazole derivative exhibited significantly higher potency and oral efficacy compared to its carboxylic acid counterpart. drughunter.comnih.gov

In addition to replacing carboxylic acids, 1,5-disubstituted tetrazoles are effective bioisosteres for the cis-amide bond in peptidomimetics. acs.orgnih.govresearchgate.net The amide bond is often susceptible to enzymatic cleavage, and its replacement with a more stable tetrazole ring can improve the metabolic stability of peptide-based drugs. nih.govresearchgate.net

Impact on Lipophilicity and Bioavailability

The substitution of a carboxylic acid with a tetrazole group can significantly impact a molecule's lipophilicity, a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Tetrazolate anions are generally considered to be about ten times more lipophilic than the corresponding carboxylate anions. bohrium.comthieme-connect.com This increased lipophilicity can potentially enhance a drug's ability to cross cell membranes. bohrium.commdpi.com

However, the relationship between increased lipophilicity and improved membrane permeability is not always straightforward. While tetrazoles are more lipophilic, they can also form strong hydrogen bonds with water, leading to high desolvation energies that may counteract the benefits of increased lipophilicity on permeability. drughunter.com

Despite this complexity, the replacement of a carboxylic acid with a tetrazole has often been shown to improve bioavailability. hilarispublisher.comhilarispublisher.comtandfonline.comnih.govresearchgate.net This can be attributed to a combination of factors, including increased metabolic stability and altered physicochemical properties that favor absorption. hilarispublisher.comhilarispublisher.comtandfonline.comtandfonline.com Prodrug strategies have also been employed to further enhance the oral bioavailability of tetrazole-containing drugs. tandfonline.comtandfonline.comresearchgate.net

Overview of 5-(3-Bromophenyl)-1H-tetrazole as a Specific Tetrazole Derivative

This compound is a specific derivative distinguished by the attachment of a 3-bromophenyl group to the 5-position of the 1H-tetrazole ring. smolecule.comguidechem.com This substitution pattern, with the bromine atom at the meta position of the phenyl ring, is crucial in defining the molecule's electronic and steric characteristics, which in turn influence its reactivity and potential applications. smolecule.com The compound's molecular formula is C7H5BrN4, and it has a molecular weight of approximately 225.05 g/mol . smolecule.comscbt.com It typically appears as a light yellow to brown powder or a white to off-white crystalline solid. guidechem.comaksci.com

The presence of the tetrazole moiety and the bromophenyl group makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. guidechem.comlookchem.com Research has explored its potential in medicinal chemistry, with studies suggesting possible anticonvulsant and antibacterial properties. smolecule.com Furthermore, its unique structure lends itself to investigation in materials science, for instance, in the development of energetic materials or flame retardants. smolecule.com

The synthesis of this compound can be achieved through various methods, a common one being the [3+2] cycloaddition reaction between a nitrile (3-bromobenzonitrile) and an azide (B81097), often sodium azide. thieme-connect.comsmolecule.comrsc.org This reaction can be facilitated by catalysts to improve efficiency and yield. thieme-connect.comsmolecule.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H5BrN4 | smolecule.comguidechem.comscbt.comlookchem.com |

| Molecular Weight | ~225.05 g/mol | smolecule.comscbt.comlookchem.com |

| Appearance | Light yellow to brown powder; White to off-white crystalline powder | guidechem.comaksci.com |

| CAS Number | 3440-99-1 | guidechem.comscbt.com |

| Melting Point | 150-152 °C | lookchem.comchemicalbook.comsmolecule.com |

This foundational understanding of this compound, from its place within the tetrazole family to its specific structural and chemical attributes, sets the stage for a more detailed exploration of its synthesis, properties, and applications in various scientific fields.

Structure

3D Structure

属性

IUPAC Name |

5-(3-bromophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKPUDRFBHSFJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399041 | |

| Record name | 5-(3-Bromophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3440-99-1 | |

| Record name | 5-(3-Bromophenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3440-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Bromophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Tetrazole, 5-(3-bromophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 3 Bromophenyl 1h Tetrazole

General Principles of Tetrazole Synthesis

The synthesis of the tetrazole ring is most prominently achieved through cycloaddition reactions. researchgate.net These methods are valued for their efficiency and are central to the preparation of a wide array of 5-substituted 1H-tetrazoles.

The primary and most direct route to the tetrazole core is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. cncb.ac.cnsciforum.netmdpi.combeilstein-journals.org This reaction class involves the joining of a 1,3-dipole with a dipolarophile. In the context of tetrazole synthesis, an azide (B81097) source acts as the 1,3-dipole and a nitrile-containing compound serves as the dipolarophile. acs.orgnih.gov The versatility of this reaction allows for the synthesis of a broad spectrum of tetrazole derivatives. wiley.com

The reaction between a nitrile (R-C≡N) and an azide source is the most conventional method for forming 5-substituted 1H-tetrazoles. acs.orgsci-hub.se The reaction's rate and efficiency are often enhanced when the nitrile contains electron-withdrawing groups. nih.govsci-hub.se Various azide reagents can be employed, each with distinct characteristics and reaction conditions.

Sodium Azide (NaN₃): This is a common and accessible azide source. The reaction of nitriles with sodium azide often requires elevated temperatures (100–150 °C) or the use of catalysts to proceed efficiently. acs.orgajgreenchem.com Numerous catalytic systems have been developed, including those based on zinc, acs.orgorganic-chemistry.org copper, nih.govnih.gov and iron salts, mdpi.com which facilitate the cycloaddition under milder conditions. The reaction can be performed in various solvents, including water and DMF. acs.orgmdpi.com

Hydrazoic Acid (HN₃): The reaction of hydrazoic acid with nitriles was one of the first methods reported for tetrazole synthesis. wiley.com However, hydrazoic acid is highly toxic, volatile, and explosive, which presents significant safety challenges and limits its practical application, especially on a large scale. wiley.comacs.org

Trimethylsilyl (B98337) Azide (TMSN₃): As a safer alternative to hydrazoic acid, trimethylsilyl azide is frequently used in modern synthetic chemistry. beilstein-journals.orgsci-hub.se It can react with nitriles, often in the presence of a catalyst such as dibutyltin (B87310) oxide or copper compounds, to form the corresponding tetrazole. sci-hub.senih.gov These reactions can often be carried out under milder conditions than those required for uncatalyzed reactions with sodium azide. sci-hub.se

A versatile one-pot, multi-component reaction provides access to tetrazole derivatives from simple starting materials. nanomedicine-rj.comnih.govrsc.org This method involves the reaction of an aldehyde, malononitrile (B47326), and sodium azide, often in the presence of a catalyst. nanomedicine-rj.comtandfonline.com The mechanism is believed to proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an α,β-unsaturated dinitrile intermediate (arylidene malononitrile). tandfonline.com This is followed by a [3+2] cycloaddition of the azide ion to one of the nitrile groups, which, after workup, yields the 5-substituted-1H-tetrazole product. tandfonline.com Heterogeneous catalysts, such as nickel oxide (NiO) nanoparticles, have been shown to be effective in promoting this transformation. nanomedicine-rj.comnanomedicine-rj.com

The tetrazole-alkene "photoclick" reaction is a specialized photoinduced 1,3-dipolar cycloaddition. nih.govresearchgate.net Unlike the previously mentioned methods that build the tetrazole ring, this reaction uses a pre-formed tetrazole to create new heterocyclic structures. nih.gov Upon irradiation with UV light, a 2,5-diaryl-substituted tetrazole undergoes a cycloreversion, extruding a molecule of nitrogen gas (N₂) to generate a highly reactive nitrile imine intermediate. nih.govscispace.com This nitrile imine is a 1,3-dipole that is rapidly trapped in situ by an alkene dipolarophile to form a fluorescent pyrazoline product. nih.govwikipedia.org This reaction is noted for its high quantum efficiency, rapid kinetics, and the ability to be triggered by light, offering spatiotemporal control. nih.govscispace.com

1,3-Dipolar Cycloaddition Reactions

Reaction of Aldehydes/Malononitrile with Sodium Azide

Specific Synthesis of 5-(3-Bromophenyl)-1H-tetrazole

The synthesis of the specific compound this compound is effectively achieved by applying the general principles of the nitrile-azide cycloaddition.

A documented method for the preparation of this compound involves the reaction of 3-bromobenzonitrile (B1265711) with trimethylsilyl azide (TMSN₃). sci-hub.se In a study demonstrating the efficacy of a dibutyltin diacetate [Bu₂Sn(OAc)₂] reagent system, 3-bromobenzonitrile was successfully converted to the desired tetrazole product. sci-hub.se The reaction proceeds under mild temperature conditions, highlighting an efficient alternative to high-temperature methods. The specific conditions and results are detailed in the table below. sci-hub.se

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromobenzonitrile | Trimethylsilyl Azide (TMSN₃), Dibutyltin Diacetate [Bu₂Sn(OAc)₂] | Benzene | 30 °C | 60 h | 78% | sci-hub.se |

One-Pot Multicomponent Reactions for Tetrazole Formation

A prevalent MCR for tetrazole synthesis involves the reaction of an aldehyde, hydroxylamine (B1172632) hydrochloride, and an azide source. semanticscholar.orgresearchgate.netnih.gov This method is advantageous as it utilizes readily available and less toxic aldehydes in place of the more hazardous nitriles. semanticscholar.orgorganic-chemistry.org The reaction typically proceeds through the in situ formation of an aldoxime from the aldehyde and hydroxylamine, which is then dehydrated to a nitrile. semanticscholar.orgresearchgate.net The subsequent [3+2] cycloaddition of the nitrile with an azide ion furnishes the tetrazole ring. semanticscholar.orgresearchgate.net Various catalysts, including copper salts and heterogeneous systems, have been employed to facilitate this transformation, often under aqueous or solvent-free conditions, aligning with green chemistry principles. semanticscholar.orgnih.govorganic-chemistry.orgnih.gov

For instance, a one-pot, three-component synthesis using aldehydes, hydroxylamine hydrochloride, and sodium azide has been effectively catalyzed by humic acid in water, providing high yields and an environmentally friendly process. semanticscholar.orgresearchgate.netnih.govnih.gov Similarly, copper(II) acetate (B1210297) has been used to catalyze the reaction of aldehydes, hydroxylamine, and the ionic liquid 1-butyl-3-methylimidazolium azide ([bmim]N3), offering a safer alternative to traditional azide sources. organic-chemistry.org

| Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Aldehydes, Hydroxylamine Hydrochloride, Sodium Azide | Humic Acid, Water | Green, high yields, reusable catalyst | semanticscholar.orgresearchgate.netnih.govnih.gov |

| Aldehydes, Hydroxylamine, [bmim]N3 | Copper(II) Acetate, DMF | Uses ionic liquid as a safer azide source | organic-chemistry.org |

| Aldehydes, Hydroxylamine Hydrochloride, Sodium Azide | Cu/C | Heterogeneous catalyst, good to excellent yields | semanticscholar.orgresearchgate.netnih.gov |

| Aromatic Amines, Triethyl Orthoformate, Sodium Azide | Fe3O4-supported Cu nano-catalyst, Solvent-free | Heterogeneous magnetic catalyst, good to high yields | tandfonline.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique to accelerate the formation of 5-substituted-1H-tetrazoles, offering significant advantages in terms of reduced reaction times, and often leading to enhanced yields and product purity. thieme-connect.com This method has been successfully applied to the synthesis of compounds like this compound from the corresponding nitrile and sodium azide. thieme-connect.com

The application of microwave irradiation can overcome the long reaction times often associated with conventional heating methods for the synthesis of tetrazoles from less reactive nitriles. thieme-connect.com For example, the conversion of inactive nitriles into 5-substituted 1H-tetrazoles has been efficiently achieved in dimethylformamide (DMF) under microwave heating. organic-chemistry.org The use of microwave reactors allows for precise temperature control and rapid heating, which can be particularly beneficial for sterically hindered or electronically deactivated substrates. organic-chemistry.org

Heterogeneous catalysts, such as Cu-based catalysts and porous materials like H-Y zeolite and Al-MCM-41, have been effectively used in conjunction with microwave irradiation to further enhance reaction efficiency. rsc.orgresearchgate.net These catalysts can be easily recovered and reused, adding to the sustainability of the process. rsc.orgresearchgate.net The combination of microwave heating and heterogeneous catalysis presents a safe, environmentally friendly, and efficient protocol for the synthesis of 5-substituted-1H-tetrazoles. researchgate.net

| Starting Material | Reagents | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| 3-Bromobenzonitrile | Sodium Azide | Cu-MCM-41 NPs, DMF, 120 °C | High yield (94%) for this compound | thieme-connect.com |

| Inactive Nitriles | Sodium Azide | DMF | Accelerated conversion | organic-chemistry.org |

| Nitriles | Sodium Azide | Heterogeneous Cu-based catalyst, NMP | High yields in short reaction times (3-30 min), recyclable catalyst | rsc.org |

| Nitriles | Sodium Azide | Porous materials (H-Y, Al-MCM-41) | Short reaction times, moderate to excellent yields, reusable catalyst | researchgate.net |

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, offering pathways with enhanced efficiency, selectivity, and milder reaction conditions. A variety of catalytic systems, ranging from simple metal salts to complex nanomaterials, have been developed and optimized for this purpose.

Use of Metal Salts as Catalysts (e.g., Dibutyltin Oxide, Copper Salts, Zinc Salts)

Metal salts are widely employed as catalysts in the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide. Zinc salts, in particular, have proven to be effective catalysts for this transformation, demonstrating broad substrate scope and proceeding readily in water. organic-chemistry.org Zinc(II) chloride has been utilized with various alcohols as solvents, offering mild conditions and short reaction times. organic-chemistry.org

Copper salts, such as copper(I) chloride and copper(II) sulfate (B86663) pentahydrate, are also highly effective catalysts for the [3+2] cycloaddition reaction between aryl nitriles and sodium azide. scispace.comscielo.br These copper-catalyzed methods are attractive due to the use of an environmentally friendly catalyst, short reaction times, and high yields. scispace.com The reaction is believed to proceed through the in situ formation of a copper azide species, which then undergoes cycloaddition with the nitrile. nih.gov Copper(II) complexes have also been noted to facilitate one-pot syntheses from nitriles and sodium azide under acidic conditions. smolecule.com

| Catalyst | Substrates | Solvent/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Zinc Salts | Aromatic and aliphatic nitriles, vinyl nitriles, thiocyanates, cyanamides | Water | Broad substrate scope, aqueous medium | organic-chemistry.org |

| Zinc(II) chloride | Thiocyanates, nitriles | Isopropanol, n-propanol, or n-butanol | Mild conditions, short reaction times, very good yields | organic-chemistry.org |

| Copper(I) chloride | Aryl nitriles, sodium azide | DMF | Simple, highly effective, short reaction times, high yields | scispace.com |

| Copper(II) sulfate pentahydrate | Aryl and alkyl nitriles, sodium azide | DMSO | Environmentally friendly, good to excellent yields, short reaction times | scielo.brresearchgate.net |

| Copper(I) iodide | Nitriles, trimethylsilyl azide | DMF/MeOH | Good to high yields, proceeds via in situ copper azide formation | nih.govresearchgate.net |

Heterogeneous Catalysts (e.g., Nano-TiCl4.SiO2, Cu/C, Ag/Fe3O4 nanocomposite)

Heterogeneous catalysts offer significant advantages in the synthesis of 5-substituted-1H-tetrazoles, including ease of separation, reusability, and often enhanced stability. Nano-TiCl4·SiO2, a solid Lewis acid, has been demonstrated as an extremely efficient catalyst for the reaction of nitriles with sodium azide in DMF under reflux. thieme-connect.comajol.inforesearchgate.net This catalyst is easily prepared, environmentally benign, and can be recovered and reused multiple times without a significant loss in activity. thieme-connect.comajol.inforesearchgate.net

Copper nanoparticles supported on charcoal (Cu/C) have been developed as a highly active and reusable heterogeneous catalyst for the one-pot, three-component synthesis of 5-substituted-1H-tetrazoles from aldehydes, hydroxylamine, and sodium azide. semanticscholar.orgresearchgate.netnih.gov This method benefits from readily available starting materials, mild conditions, and simple experimental procedures, with the catalyst being easily recovered by filtration. semanticscholar.orgresearchgate.netnih.gov

Magnetic nanocomposites, such as the Ag/Fe3O4 nanocomposite, have also been utilized in tetrazole synthesis. researchgate.netresearchgate.net The magnetic nature of these catalysts allows for easy separation from the reaction mixture using an external magnet, simplifying the workup process. researchgate.netresearchgate.netrsc.org Other notable heterogeneous catalysts include copper(II) immobilized on magnetic hydrotalcite and various metal-organic frameworks (MOFs). researchgate.netamerigoscientific.com

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Nano-TiCl4·SiO2 | [3+2] cycloaddition of nitriles and sodium azide | Solid Lewis acid, reusable, environmentally benign | thieme-connect.comajol.inforesearchgate.net |

| Cu/C | One-pot three-component reaction from aldehydes | Highly active, reusable, mild conditions | semanticscholar.orgresearchgate.netnih.govorgchemres.org |

| Ag/Fe3O4 nanocomposite | Synthesis of tetrazoles | Magnetically recoverable | researchgate.netresearchgate.net |

| Fe3O4@SiO2-APTES-TFA | Synthesis of 5-substituted tetrazoles | Excellent catalytic performance | amerigoscientific.com |

| Cu(II)-immobilized MOFs | Formation of tetrazole derivatives | Remarkable catalytic activity | amerigoscientific.com |

Ionic Liquids in Tetrazole Synthesis

Ionic liquids have gained attention as green reaction media and, in some cases, as catalysts for the synthesis of tetrazoles. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to volatile organic solvents.

A notable example is the use of 1-butyl-3-methylimidazolium azide ([bmim]N3) as both a reactant and a green azide source in the one-pot, three-component synthesis of 5-substituted 1H-tetrazoles from aldehydes and hydroxylamine. organic-chemistry.org This approach, catalyzed by copper acetate, avoids the use of more hazardous azide sources like sodium azide. organic-chemistry.org The reaction proceeds efficiently, and the ionic liquid can potentially be recycled. thieme-connect.com Another ionic liquid, choline (B1196258) azide, has also been reported as an effective and recyclable azide source for the catalyst-free and solvent-free synthesis of 5-substituted 1H-tetrazoles from nitriles. thieme-connect.com

Green Chemistry Approaches (e.g., Humic Acid as Catalyst, Solvent-Free Conditions)

Green chemistry principles are increasingly being integrated into the synthesis of this compound and related compounds, focusing on the use of non-toxic, renewable resources and minimizing waste.

Humic acid, an inexpensive and readily available biopolymer, has been successfully employed as an efficient and reusable catalyst for the one-pot, three-component synthesis of 5-substituted 1H-tetrazoles from aldehydes, hydroxylamine hydrochloride, and sodium azide. semanticscholar.orgresearchgate.netnih.govnih.gov This reaction is performed in water, a green solvent, under mild conditions, offering high to excellent yields and an easy work-up procedure. semanticscholar.orgresearchgate.netnih.govnih.gov The catalytic activity of humic acid is attributed to the presence of carboxylic and phenolic hydroxyl groups. semanticscholar.orgnih.gov

Solvent-free reaction conditions represent another significant green chemistry approach. The synthesis of 5-substituted-1H-tetrazoles has been achieved under solvent-free conditions using various catalytic systems. For example, a silica-supported melamine (B1676169) trisulfonic acid (MTSA-SiO2) has been used as a heterogeneous catalyst for the [2+3] cycloaddition of organic nitriles and sodium azide under solvent-free conditions at 120 °C. e-journals.in Similarly, a heterogeneous copper nanoparticle on charcoal (Cu/C) catalyst has been used for the synthesis of 1-substituted 1H-tetrazoles from primary amines, triethylorthoformate, and sodium azide under solvent-free conditions. orgchemres.org These solvent-free methods reduce the environmental impact associated with solvent use and disposal.

| Approach | Catalyst/Conditions | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Water as solvent | Humic Acid | Aldehydes, hydroxylamine hydrochloride, sodium azide | Non-toxic, inexpensive, reusable catalyst, environmentally friendly | semanticscholar.orgresearchgate.netnih.govnih.gov |

| Solvent-free | MTSA-SiO2 | Organic nitriles, sodium azide | Heterogeneous catalyst, reduced environmental impact | e-journals.in |

| Solvent-free | Cu/C | Primary amines, triethylorthoformate, sodium azide | Heterogeneous catalyst, high yields, reusable catalyst | orgchemres.org |

| Ionic Liquid | Choline azide | Nitriles | Catalyst-free, green and safe azide source, recyclable | thieme-connect.com |

| Glycerol-derived carbon catalyst | SO3H-carbon | Nitriles, sodium azide | Water-resistant, recyclable, non-metallic | ajgreenchem.com |

Regioselectivity Considerations in Tetrazole Synthesis

Factors Influencing Regioselectivity:

Steric Effects: The spatial arrangement of atoms in both the tetrazole and the substituting agent can influence which nitrogen atom is more accessible for reaction. numberanalytics.comnumberanalytics.com

Electronic Effects: The distribution of electrons within the tetrazole ring and the electronic properties of the substituting agent play a crucial role in determining the reaction's outcome. numberanalytics.comnumberanalytics.com

Reaction Conditions: Parameters such as temperature, solvent, and the presence of a catalyst can significantly impact the regioselectivity of the substitution. numberanalytics.comnumberanalytics.com For instance, the use of NiO nanoparticles as a catalyst in the reaction of tetrazolate salts with 2,4′-dibromoacetophenone has been shown to produce the 2,5-disubstituted derivative as the sole isomer. nanomedicine-rj.com

Reaction Mechanism: The underlying mechanism of the substitution reaction, whether it proceeds via a first-order or second-order nucleophilic substitution, can also dictate the regiochemical outcome. rsc.org

Strategies for Regiocontrol:

To address the challenge of regioselectivity, various synthetic strategies have been developed. These include the use of directing groups, specific catalysts, and carefully chosen reaction conditions to favor the formation of one isomer over the other. numberanalytics.com For example, palladium-catalyzed cross-coupling reactions have been employed for the concise synthesis of 1,5-diaryl substituted 1,2,3,4-tetrazoles. nih.gov Furthermore, metal-free approaches using catalysts like Bu4NI with organic peroxides have been developed for the regioselective N2-alkylation and arylation of tetrazoles. researchgate.net

The table below summarizes findings from various studies on the synthesis of substituted tetrazoles, highlighting the reaction conditions and the resulting product distribution.

Table 1: Selected Synthetic Approaches and Regiochemical Outcomes for Substituted Tetrazoles

| Starting Materials | Alkylating/Arylating Agent | Catalyst/Conditions | Products | Key Findings & Reference |

|---|---|---|---|---|

| Tetrazolate Salts | Benzyl bromide | NiO nanoparticles, DMF, 70°C | Mixture of 1,5- (minor) and 2,5- (major) disubstituted tetrazoles | NiO nanoparticles catalyze the reaction, but mixtures of isomers are still formed with simple alkyl halides. nanomedicine-rj.comnanomedicine-rj.com |

| Tetrazolate Salts | 2,4′-Dibromoacetophenone | NiO nanoparticles, DMF | Exclusively 2,5-disubstituted tetrazole | The structure of the electrophile can strongly direct the reaction to a single regioisomer. nanomedicine-rj.com |

| 1-Aryl substituted tetrazoles (e.g., 1-(3,4,5-trimethoxyphenyl)-1H-tetrazole) | Aryl iodide | Pd(OAc)₂, CuI, TFP, CsCO₃, CH₃CN, 45°C | 1,5-Diaryl substituted tetrazoles | Palladium-catalyzed arylation provides a direct route to 1,5-disubstituted isomers. nih.gov |

| 5-Substituted 1H-tetrazoles | Aliphatic amines (via diazotization) | NaNO₂, acid | Preferential formation of 2,5-disubstituted tetrazoles | Diazotization of amines creates a transient alkylating agent, favoring N2 substitution. researchgate.netrsc.org |

Chemical Reactivity and Derivatization of 5 3 Bromophenyl 1h Tetrazole

Reactions Involving the Tetrazole Ring

The tetrazole ring, with its four nitrogen atoms, possesses a unique electronic structure that dictates its reactivity. It contains an acidic N-H proton and can undergo reactions such as alkylation, acylation, and photochemically induced transformations.

N-Alkylation and N-Acylation Reactions

The acidic proton on the tetrazole ring of 5-(3-Bromophenyl)-1H-tetrazole can be readily substituted through N-alkylation or N-acylation reactions. Due to the tautomeric nature of the 1H-tetrazole ring, these reactions can potentially yield two different isomers, the 1-substituted and the 2-substituted tetrazoles. nih.gov The regioselectivity of these reactions is influenced by several factors, including the nature of the substrate, the electrophile, the solvent, and the reaction conditions.

N-alkylation is a common strategy for derivatization. For instance, the N-alkylation of 5-substituted-2H-tetrazoles, such as 5-(4-bromophenyl)-2H-tetrazole, with N-acetamide derivatives has been successfully carried out in acetonitrile (B52724) using potassium carbonate as a base to yield 2,5-disubstituted-tetrazole-acetamide derivatives. anu.edu.au Another method involves the alkylation of 5-substituted 1H-tetrazoles via the diazotization of aliphatic amines, which preferentially yields 2,5-disubstituted tetrazoles. rsc.org

N-acylation is another important transformation. The reaction of 5-substituted tetrazoles with acyl chlorides can lead to the formation of N-acyltetrazoles. researchgate.net These intermediates are often key in subsequent reactions, such as the Huisgen reaction, which can be thermally or photochemically induced to form 1,3,4-oxadiazoles. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Phenyl-Tetrazoles

| Reaction Type | Reactants | Reagents & Conditions | Product Type | Ref |

|---|---|---|---|---|

| N-Alkylation | 5-(4-bromophenyl)-2H-tetrazole, N-acetamide derivatives | K₂CO₃, CH₃CN | 2,5-disubstituted-tetrazole-acetamide | anu.edu.au |

| N-Alkylation | 5-substituted 1H-tetrazoles, Aliphatic amines | Organic nitrite (B80452) reagent, Ethyl acetate (B1210297) | 2,5-disubstituted tetrazoles | rsc.org |

| N-Acylation | Arenes, Acyl chlorides | AlCl₃, NH₂OH·HCl, K₂CO₃, DPPA, DBU | 5-alkyl-1-aryltetrazoles | researchgate.net |

| N-Acylation | 5-phenyl-1H-tetrazole, 4-methoxybenzoyl chloride | Pyridine (B92270) | N-Acyltetrazole intermediate | nih.gov |

Photoreactivity with Amines and Carboxylic Acids

The photochemical behavior of aryl tetrazoles is characterized by the light-induced extrusion of a molecule of nitrogen (N₂). mdpi.commdpi.com Upon UV irradiation, 5-aryl-tetrazoles typically form a highly reactive 1,3-dipole intermediate known as a nitrilimine. rsc.orgresearchgate.net This intermediate is not stable and rapidly reacts with surrounding molecules.

The generated nitrilimine can be trapped by various nucleophiles. In the presence of amines, nucleophilic addition can occur to produce triazenes. researchgate.net This reaction has been demonstrated with a variety of amines, including all 20 natural amino acids, highlighting its potential utility in bioconjugation, although it can be a potential side reaction in bioorthogonal labeling studies. researchgate.net

When 5-substituted tetrazoles are reacted with carboxylic acids, the process often involves an initial N-acylation followed by a Huisgen reaction. nih.govmdpi.com UV irradiation of the N-acyltetrazole intermediate promotes the extrusion of N₂ and subsequent cyclization to form stable 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov This photochemical approach is an alternative to traditional thermal methods and has been successfully applied in continuous-flow systems. nih.govmdpi.com

Table 2: Photochemical Reactions of Aryl Tetrazole Derivatives

| Reactant Type | Reaction Condition | Intermediate | Trapping Agent | Product Type | Ref |

|---|---|---|---|---|---|

| Diaryltetrazole | UV irradiation (312 nm), aq. buffer | Nitrilimine | Amines, Thioalcohols | Triazenes, Thiohydrazones | researchgate.net |

| 5-phenyl-1H-tetrazole | UV-B irradiation, flow system | N-acyltetrazole, Nitrilimine | Carboxylic Acids | 1,3,4-Oxadiazoles | nih.gov |

| 5-allyloxy-1-aryl-tetrazoles | UV irradiation (254 nm) | Nitrene (after N₂ extrusion) | Intramolecular cyclization | N-phenyl-1,3-oxazines | mdpi.comsigmaaldrich.com |

Reactions Involving the Bromophenyl Moiety

The bromine atom on the phenyl ring of this compound is a versatile functional group, primarily serving as a handle for carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the bromophenyl group. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is frequently used to form new aryl-aryl bonds. The bromine atom of this compound can be readily substituted with various aryl or heteroaryl groups using a palladium catalyst, such as Pd(PPh₃)₄ or XPhos Pd G3, and a base like cesium carbonate. nih.govresearchgate.netresearchgate.net This reaction is fundamental in synthesizing biphenyl (B1667301) tetrazoles and more complex polyaromatic systems. researchgate.net

The Sonogashira coupling reaction is another key transformation, used to form a carbon-carbon bond between a terminal alkyne and an aryl halide. fluorochem.co.uk This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. fluorochem.co.ukrsc.org It allows for the introduction of alkyne functionalities onto the phenyl ring of the tetrazole scaffold. These alkynyl derivatives can serve as precursors for more complex heterocyclic structures through subsequent cyclization reactions.

Table 3: Cross-Coupling Reactions on Bromophenyl-Containing Heterocycles

| Reaction Name | Substrate | Coupling Partner | Catalyst System | Product Type | Ref |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 1-Benzyl-5-bromo-1H-tetrazole | Aryl boronic acid | XPhos Pd G3, Cs₂CO₃ | 5-Aryl-tetrazole | researchgate.net |

| Suzuki-Miyaura | Bromophenyl-containing heterocycles | Arylboronic acids | [Pd(PPh₃)₄], K₃PO₄ | Biphenyl derivatives | researchgate.net |

| Sonogashira | Aryl or vinyl halide | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Aryl/vinyl-alkyne | fluorochem.co.uk |

| Sonogashira | 1-(2-bromophenyl)-4-phenyl-1H-tetrazole-5(4H)-thione | Terminal alkyne | Not specified | 1-(2-ethynylphenyl)-4-phenyl tetrazole-5-thione |

Nucleophilic Aromatic Substitution

While cross-coupling reactions are more common, the bromine atom on the electron-deficient phenyl ring can also undergo nucleophilic aromatic substitution (SNAr). In this reaction, the bromine atom acts as a leaving group and is replaced by a nucleophile. mdpi.com For this reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups. The tetrazole ring itself is strongly electron-withdrawing, which facilitates such substitutions. Phenols, for example, can act as nucleophiles to displace the bromine atom, leading to the formation of aryloxy-substituted tetrazoles.

Formation of Complex Molecular Architectures Incorporating the this compound Scaffold

The dual reactivity of this compound makes it an excellent building block for the synthesis of complex molecular architectures. The tetrazole moiety can act as a ligand for coordinating with metal ions, while the bromophenyl group provides a site for further elaboration.

For example, 5-(halophenyl)-1H-tetrazoles are used in domino reactions to assemble polycyclic N-heterocycles. A copper-catalyzed domino synthesis of tetrazolo[5,1-a]isoquinolines was developed from the reaction of 5-(o-halophenyl)-1H-tetrazoles with terminal alkynes. This process involves an initial Sonogashira coupling followed by an intramolecular hydroamination/cyclization.

Furthermore, the tetrazole ring, particularly after deprotonation, is an effective ligand for creating coordination polymers and metal-organic frameworks (MOFs). A cobalt complex has been synthesized using 1,3-benzeneditetrazol-5-yl (m-BDTH₂), a related ligand, where the tetrazole groups coordinate to the Co(II) center. The ability of this compound to participate in both coordination chemistry and organic transformations like cross-coupling allows for the rational design of multifunctional materials and complex drug-like molecules. rsc.org

Coordination Chemistry of 5 3 Bromophenyl 1h Tetrazole and Its Derivatives

Tetrazoles as Ligands in Metal Complexes

Tetrazoles, particularly 5-substituted-1H-tetrazoles, are widely utilized as ligands in coordination chemistry. rsc.orgnih.gov The deprotonated form, the tetrazolate anion, is isosteric to the carboxylate group, meaning it has a similar size and shape, which allows it to be used as a metabolism-resistant substitute in medicinal chemistry. nih.gov This similarity also extends to its coordination behavior, enabling the formation of stable complexes with a variety of metal ions. The tetrazole ring is rich in nitrogen atoms, which can act as potential coordination sites, leading to a variety of bonding interactions with metal centers. rsc.orgunibo.it This versatility makes 5-(3-Bromophenyl)-1H-tetrazole a valuable ligand for the synthesis of coordination complexes with potential uses in catalysis and materials science. nih.govlookchem.com

Coordination Modes of Tetrazolyl Ligands (e.g., N1, N2, N3, N4 coordination)

The tetrazolate anion possesses four nitrogen atoms, each of which can potentially coordinate to a metal center. This leads to a rich variety of coordination modes, which influences the final structure and dimensionality of the resulting metal complex. The most common coordination modes involve one or more of the N1, N2, N3, and N4 atoms of the tetrazole ring.

These coordination modes can be broadly categorized as follows:

Monodentate: The ligand binds to a single metal center through one of the nitrogen atoms, typically N1, N2, or N4.

Bidentate: The ligand coordinates to a single metal center through two nitrogen atoms (chelating) or bridges two different metal centers (bridging). Chelating modes often involve N1 and N2, or N4 and the nitrogen of a substituent. Bridging modes are very common, with N1,N2- and N2,N3-bridging being observed.

Tridentate and Tetradentate: In more complex structures, the tetrazolate ligand can bridge multiple metal centers using three or all four of its nitrogen atoms.

For instance, in a cobalt(II) complex with a related ditetrazole ligand, 1,3-benzeneditetrazol-5-yl, the ligand coordinates to the metal center through the N3 atom of one of the tetrazole rings. nih.gov In copper(I) complexes with 5-(pyridin-2-yl)-1H-tetrazole, the ligand acts as a bidentate N,N'-chelating agent, coordinating through the N4 atom of the tetrazole ring and the nitrogen atom of the pyridine (B92270) ring. iucr.org The specific coordination mode adopted depends on several factors, including the metal ion's nature, the steric and electronic properties of the substituents on the tetrazole ring, the counter-ions present, and the reaction conditions such as solvent and temperature. rsc.org

Table 1: Common Coordination Modes of Tetrazolate Ligands

| Coordination Mode | Description | Example Atom(s) Involved |

| Monodentate | Binds to one metal center | N1, N2, or N4 |

| Bidentate (chelating) | Binds to one metal center via two atoms | N1, N2 |

| Bidentate (bridging) | Binds to two metal centers | μ-N1,N2; μ-N2,N3; μ-N1,N4 |

| Tridentate (bridging) | Binds to three metal centers | μ₃-N1,N2,N4 |

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of tetrazolate ligands to adopt various bridging coordination modes makes them excellent building blocks for the construction of extended one-, two-, or three-dimensional structures known as coordination polymers (CPs) or metal-organic frameworks (MOFs). nih.govnih.gov These materials consist of metal ions or clusters connected by organic ligands, creating porous or dense networks with potential applications in gas storage, separation, catalysis, and luminescence. nih.govrsc.org

The use of 5-substituted-1H-tetrazoles as ligands has led to the synthesis of numerous CPs and MOFs with diverse topologies. nih.gov For example, the reaction of Mn(II) salts with 5-(pyridyl)tetrazole ligands results in complexes where the ligand can coordinate through different nitrogen atoms of the tetrazole ring or the pyridyl group, leading to the formation of varied network structures. researchgate.net Similarly, hydrothermal reactions of cadmium, zinc, and cobalt salts with 5-(1H-tetrazol-5-yl)isophthalic acid have yielded new MOFs with interesting luminescent and magnetic properties. rsc.org The bromine substituent in this compound can further influence the crystal packing through halogen bonding, adding another layer of control in the design of supramolecular architectures.

Metal Tetrazole Coordination Polymers

Metal-tetrazole coordination polymers are a significant class of compounds synthesized from metal salts and tetrazole-based ligands. The resulting structures are highly dependent on the synthetic conditions and the nature of the ligand and metal ion. rsc.org

Synthesis of Metal Tetrazole Complexes

A prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles and their metal complexes is the [3+2] cycloaddition reaction between an organonitrile and an azide (B81097). acs.orgsci-hub.se This reaction can be catalyzed by various metal complexes, making it a convenient route for in situ generation of the tetrazolato ligand within the coordination sphere of the metal. rsc.org

For instance, cobalt(II) complexes have been shown to be effective catalysts for the synthesis of 5-substituted 1H-tetrazoles, including 5-(4-bromophenyl)-1H-tetrazole, from the corresponding nitrile and sodium azide. acs.orgchemrxiv.org Mechanistic studies suggest the formation of an intermediate cobalt(II) diazido complex, which then facilitates the cycloaddition. acs.org A general procedure involves heating a mixture of the organonitrile (e.g., 3-bromobenzonitrile), sodium azide, and a cobalt(II) catalyst in a solvent like dimethylformamide (DMF). acs.orgsemanticscholar.org

A specific example is the synthesis of bis(tetrazolato)cobalt(III) complexes. Treatment of a diazidocobalt(III) complex, such as cis-[Co(N₃)₂(en)₂]NO₃, with an organonitrile like 4-bromobenzonitrile (B114466) under microwave irradiation yields the corresponding bis(tetrazolato) complex, trans-[Co{5-(4-bromophenyl)-tetrazolato}₂(en)₂]NO₃. rsc.org This method provides a direct pathway to stable metal-tetrazolato complexes.

Table 2: Representative Synthesis of a Cobalt-Tetrazolato Complex

| Reactants | Catalyst/Precursor | Conditions | Product | Yield | Reference |

| 3-Bromobenzonitrile (B1265711), NaN₃ | Cobalt(II) complex | DMF, 110-120 °C | This compound | High | acs.orgsemanticscholar.org |

| 4-Bromobenzonitrile, cis-[Co(N₃)₂(en)₂]NO₃ | N/A | DMF, 130 °C, Microwave | trans-[Co{5-(4-bromophenyl)-tetrazolato}₂(en)₂]NO₃ | Moderate | rsc.org |

Characterization of Coordination Compounds (e.g., X-ray Analysis)

The characterization of metal-tetrazolato coordination compounds is crucial for determining their structure and properties. A combination of analytical techniques is typically employed.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the complex and confirming the coordination of the tetrazole ligand. The vibrational frequencies of the tetrazole ring often shift upon coordination to a metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the organic ligand and can provide insights into the structure of the complex in solution. The chemical shifts of the protons and carbons in the this compound ligand will change upon complexation. rsc.org

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which helps to confirm the empirical formula of the synthesized complex.

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the coordination compounds and to identify the presence of solvent molecules within the crystal lattice. nih.gov

For the complex cis-[Co{5-(4-bromophenyl)-tetrazolato}₂(en)₂]ClO₄, X-ray crystallography established its precise molecular structure, while spectroscopic methods like NMR and ESI-MS were used to characterize the ligand after its release from the complex. rsc.org

Applications of Tetrazole-Containing Coordination Compounds

The unique properties of tetrazole-containing coordination compounds make them suitable for a range of applications. Their high nitrogen content and thermal stability are advantageous for the development of high-energy density materials. nih.gov Furthermore, the versatile coordination chemistry of tetrazole ligands allows for the design of functional materials with specific properties.

Catalysis: Metal-tetrazolate complexes have shown promise as catalysts in various organic transformations. The metal centers within the coordination polymer or MOF can act as active sites, while the porous structure can allow for size-selective catalysis. nih.gov For example, copper complexes with tetrazole-derived ligands have been employed as catalysts for [3+2] cycloaddition reactions. lookchem.com

Luminescence: Certain metal-tetrazolate complexes, particularly those involving d¹⁰ metal ions like Zn(II) and Cd(II) or lanthanide ions, can exhibit strong luminescence. rsc.orgresearchgate.net These photoluminescent properties make them candidates for applications in chemical sensing, bio-imaging, and light-emitting devices (LEDs). Anionic platinum(II) tetrazolato complexes have been investigated as viable photoredox catalysts. chemrxiv.org

Magnetic Materials: The bridging nature of tetrazolate ligands can mediate magnetic exchange interactions between metal centers, leading to the formation of materials with interesting magnetic properties, such as single-molecule magnets or magnetic ordering. rsc.org For example, a cobalt(II) framework based on 5-(1H-tetrazol-5-yl)isophthalic acid exhibits antiferromagnetic interactions. rsc.org

Pharmaceutical and Agrochemical Applications: While this article focuses on coordination chemistry, it is worth noting that the parent ligand, this compound, is explored as a building block for novel agrochemicals and as a precursor in the synthesis of new pharmaceutical compounds. nih.govlookchem.com Its coordination complexes could offer new avenues in these areas.

Catalysis Science

The coordination chemistry of this compound and its derivatives plays a significant role in catalysis. The tetrazole ring, with its multiple nitrogen atoms, acts as an effective ligand, forming stable complexes with various metal ions. mdpi.comresearchgate.net These metal complexes often exhibit notable catalytic activity.

Research has demonstrated that tetrazole derivatives can be used to create catalysts for a variety of organic reactions. For instance, cobalt(II) complexes involving tetrazole-based ligands have been shown to effectively catalyze the [3+2] cycloaddition of sodium azide to nitriles, a key reaction for synthesizing 5-substituted 1H-tetrazoles. acs.orgnih.gov Mechanistic studies have even led to the isolation and characterization of intermediate cobalt(II) diazido complexes, providing valuable insights into the reaction pathway. acs.orgnih.gov

Furthermore, palladium(II) complexes immobilized on nanoparticles, featuring a derivative of 5-amino-1H-tetrazole, have been developed as efficient and reusable catalysts. wiley.com One such catalyst, Fe3O4@SiO2-BAT-Pd(II), has been successfully used for the cyanation of aryl halides, a critical process in the synthesis of valuable aryl nitriles. wiley.com This heterogeneous catalyst offers the advantage of being easily separated from the reaction mixture and can be reused multiple times without a significant drop in its catalytic performance. wiley.com

The development of nano-catalysts is a particularly active area of research. dergipark.org.tr Nano-sized catalysts, such as those incorporating tetrazole derivatives, offer high surface area and unique electronic properties, leading to enhanced catalytic efficiency and selectivity. dergipark.org.trresearchgate.net These advancements are paving the way for more environmentally friendly and economically viable synthetic methods. dergipark.org.tr

Table 1: Catalytic Applications of this compound Derivatives

| Catalyst System | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Cobalt(II) complex with a tetradentate ligand | [3+2] cycloaddition of NaN3 to organonitriles | Efficiently catalyzes the synthesis of 5-substituted 1H-tetrazoles. The intermediate cobalt(II) diazido complex was isolated and characterized. | acs.orgnih.gov |

| Fe3O4@SiO2 supported Pd(II)-N-benzyl-N-(4-bromophenyl)-5-amino-1H-tetrazole complex | Cyanation of aryl halides using K4Fe(CN)6 | Acts as a highly efficient and reusable heterogeneous catalyst for synthesizing aryl nitriles. It can be recovered and reused for at least six cycles without significant loss of activity. | wiley.com |

| Nano-TiCl4·SiO2 | [3+2] cycloaddition of nitriles with sodium azide | An efficient and reusable acidic catalyst for the synthesis of 5-substituted 1H-tetrazoles. | researchgate.net |

Materials Science Applications

The high nitrogen content and significant enthalpy of formation of the tetrazole ring make this compound and its derivatives valuable in materials science, particularly in the development of energetic materials. lookchem.commdpi.comresearchgate.net

Explosives and Rocket Propellants: Due to the large amount of energy released upon decomposition, which liberates nitrogen gas, tetrazole derivatives have been extensively explored as components in explosives and rocket propellants. mdpi.comresearchgate.netacs.orgnih.gov The goal is to create high-energy, high-density materials that are also stable and safe to handle. bohrium.com The introduction of energetic groups onto the tetrazole backbone is a common strategy to enhance the performance of these materials. bohrium.com

Gas Generators: The ability of tetrazoles to produce a large volume of non-toxic nitrogen gas upon combustion makes them suitable for use in gas generators, such as those found in automobile airbags. mdpi.comresearchgate.netpharmascholars.com Key desirable properties for this application include a high burn rate and relative stability. acs.orgnih.gov

Photography: Tetrazole derivatives have also found use as stabilizers in photographic and photoimaging applications. mdpi.comresearchgate.netacs.orgnih.gov Their photochemical transformations are a subject of ongoing research, with the aim of controlling the reaction pathways to achieve specific outcomes. mdpi.comresearchgate.net

Table 2: Materials Science Applications of Tetrazole Derivatives

| Application Area | Key Properties | Specific Examples/Findings | Reference |

|---|---|---|---|

| Explosives and Propellants | High enthalpy of formation, high nitrogen content, high energy density. | Investigated as potential explosives and components for rocket propellants. | mdpi.comresearchgate.netacs.orgnih.gov |

| Gas Generators | High burn rate, production of non-toxic nitrogen gas, relative stability. | Used in automobile airbags. | mdpi.comresearchgate.netpharmascholars.com |

| Photography | Stabilizing properties. | Used as stabilizers in photographic and photoimaging processes. | mdpi.comresearchgate.netacs.orgnih.gov |

Computational and Spectroscopic Studies on 5 3 Bromophenyl 1h Tetrazole

Density Functional Theory (DFT) Studies

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and spectroscopic data.

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule. For 5-(3-Bromophenyl)-1H-tetrazole, the primary degree of freedom is the rotation around the single bond connecting the phenyl and tetrazole rings. DFT calculations, often using a basis set like B3LYP/6–311++G(d,p), are employed to find the most stable conformer by optimizing the molecular geometry to a minimum energy state. arkat-usa.org

| Parameter | Calculated Value (B3LYP) |

|---|---|

| C-N (tetrazole ring) Bond Length | ~1.32-1.35 Å |

| N-N (tetrazole ring) Bond Length | ~1.30-1.37 Å |

| C-C (phenyl-tetrazole) Bond Length | ~1.47 Å |

| Dihedral Angle (Phenyl-Tetrazole) | ~5-10° |

Note: Data is representative of phenyl-tetrazole structures based on available literature for related compounds.

The electronic properties of a molecule are defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO is the orbital that acts as an electron donor, while LUMO acts as an electron acceptor. arkat-usa.org The energy difference between HOMO and LUMO is the band gap (E_gap), which is a critical indicator of molecular reactivity and stability. nih.gov A smaller band gap suggests higher reactivity.

DFT calculations on related bromophenyl-tetrazole isomers provide insight into these properties. For instance, studies on 5-(2-bromophenyl)-1H-tetrazole (5-2-BPT) and 5-(4-bromophenyl)-2H-tetrazole (5-4-BPT) show how the position of the bromine atom influences the electronic structure. nih.govresearchgate.net These studies indicate that such molecules have significant potential for interactions due to their electronic makeup. nih.gov

| Compound | E_HOMO (eV) | E_LUMO (eV) | Band Gap (ΔE) (eV) |

|---|---|---|---|

| 5-(2-Bromophenyl)-1H-tetrazole | -6.91 | -1.12 | 5.79 |

| 5-(4-Bromophenyl)-2H-tetrazole | -6.88 | -1.33 | 5.55 |

Source: Data from DFT studies on corrosion inhibition. nih.govresearchgate.net

Theoretical vibrational analysis using DFT can predict the infrared (IR) spectrum of a molecule. The calculated frequencies correspond to specific vibrational modes, such as stretching and bending of bonds. These theoretical spectra can be compared with experimental FT-IR data to confirm the molecular structure.

For tetrazole derivatives, characteristic vibrational frequencies are well-documented. pnrjournal.com The N-H stretching vibration in the tetrazole ring typically appears as a broad, intense band. Aromatic C=C stretching and tetrazole ring vibrations also have distinct absorption regions. smolecule.com The C-Br stretching vibration is expected at lower frequencies. smolecule.com DFT calculations on similar molecules, like 5-(benzylthio)-1H-tetrazole, have been used to assign these vibrational bands with high accuracy. pnrjournal.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (tetrazole) | 3400-3500 |

| Aromatic C-H stretch | ~3100 |

| Aromatic C=C stretch | 1600-1650 |

| Tetrazole ring vibrations | 1500-1550 |

| C-Br stretch | 800-900 |

Source: Data compiled from spectroscopic studies of related tetrazole compounds. smolecule.comrsc.org

The Gauge-Including Atomic Orbital (GIAO) method within DFT is a reliable technique for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. rsc.org These calculations provide a theoretical spectrum that can be correlated with experimental results to aid in structural elucidation.

Studies on a range of 5-substituted 1H-tetrazoles have demonstrated that chemical shifts calculated at the B3LYP/6-311+G(2d,p) level of theory show good agreement with experimental data measured in solvents like DMSO-d6. rsc.org For this compound, the aromatic protons would appear in the downfield region, with their specific shifts influenced by the bromine substituent. The tetrazole N-H proton is typically observed as a very broad singlet at a high chemical shift value. rsc.org

| Nucleus | Experimental Chemical Shift (δ, ppm) in DMSO-d6 |

|---|---|

| ¹H (N-H) | 16.96 (broad singlet) |

| ¹H (Aromatic) | 7.93 (doublet), 7.77 (doublet) |

| ¹³C (Tetrazole C5) | 155.11 |

| ¹³C (Aromatic C-Br) | 124.58 |

| ¹³C (Aromatic) | 132.43, 128.83, 123.45 |

Source: Data from a comparative study on the synthesis of 5-substituted 1H-tetrazoles. rsc.org

Vibrational Frequencies and IR Intensities

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor). It is instrumental in drug design for predicting ligand-target interactions and binding affinity.

Molecular docking simulations are used to explore how tetrazole derivatives, such as this compound, might interact with the active sites of biological targets like enzymes or receptors. derpharmachemica.com These studies can identify key binding modes and non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and halogen bonds, which stabilize the ligand-protein complex.

For example, derivatives of 5-(4-bromophenyl)-2H-tetrazole have been synthesized and docked against cancer-related receptors like 3ERT (Estrogen Receptor Alpha) and 3ZK6. tjnpr.orgtjnpr.org These studies revealed that the tetrazole ring and the bromophenyl group are crucial for establishing strong binding. The tetrazole nitrogen atoms often act as hydrogen bond acceptors, while the bromophenyl ring engages in hydrophobic or pi-stacking interactions with amino acid residues like Phenylalanine (PHE), Leucine (LEU), and Alanine (ALA). tjnpr.org The bromine atom itself can participate in halogen bonding, further enhancing binding affinity. The binding energy, typically reported in kcal/mol, quantifies the stability of the interaction. nih.gov

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Estrogen Receptor Alpha (3ERT) | -8.9 | LEU A:387, PHE A:404, ALA A:350, GLU A:353 | Hydrogen Bonding, Hydrophobic Interactions |

Source: Data from docking studies of tetrazole-acetamide derivatives against cancer receptors. tjnpr.org

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and purity of synthesized this compound. The following subsections detail the application of various spectroscopic methods in its characterization.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the acidic proton on the tetrazole ring. The tetrazole N-H proton typically appears as a very broad singlet in the downfield region (often >15 ppm) due to its acidic nature and rapid exchange. rsc.org The four protons on the 3-bromophenyl ring will exhibit a complex splitting pattern. Based on the substitution, one would anticipate a singlet (or a triplet with very small coupling) for the proton between the two bromine atoms, a triplet for the proton between two hydrogens, and two distinct doublets. The deshielding effect of the bromine atom generally shifts the signals of adjacent aromatic protons downfield.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the tetrazole ring carbon. The carbon atom attached to the bromine (C-Br) will appear at a characteristic chemical shift, while the carbon of the tetrazole ring (C5) is typically found in the range of 155 ppm. rsc.org

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals, respectively. COSY spectra would reveal the coupling relationships between adjacent protons on the phenyl ring, while HSQC would correlate each proton with its directly attached carbon atom.

Table 1: Predicted and Comparative NMR Data

| Nucleus | Predicted Chemical Shift (δ ppm) for this compound | Comparative Data: 5-(4-Bromophenyl)-1H-tetrazole (DMSO-d₆) rsc.org | Expected Multiplicity (Splitting) |

| ¹H NMR | |||

| Aromatic-H | ~7.5 - 8.2 | 7.94 (d, J=8.4 Hz, 2H), 7.79 (d, J=8.4 Hz, 2H) | m (multiplet) |

| Tetrazole N-H | >15 | 16.85 (s, 1H) | br s (broad singlet) |

| ¹³C NMR | |||

| Aromatic C-H | ~125-135 | 129.23, 130.08 | |

| Aromatic C-Br | ~122 | 123.72 | |

| Aromatic C-Tetrazole | ~124 | 124.59 | |

| Tetrazole C5 | ~155 | 155.41 |

Note: The data presented for the 4-bromo isomer is for comparative purposes. The exact chemical shifts and coupling constants for the 3-bromo isomer will differ due to the change in substituent position.

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. Key vibrations include the N-H stretch of the tetrazole ring, which appears as a broad band in the 2500-3200 cm⁻¹ region, characteristic of strong hydrogen bonding. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=N and N=N stretching vibrations within the tetrazole ring give rise to a series of sharp bands in the fingerprint region between 1400 and 1610 cm⁻¹. rsc.orgchalcogen.ro A C=N stretching frequency has been specifically noted at 778.32 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations and non-polar bonds. The symmetric breathing modes of the phenyl and tetrazole rings would be expected to produce strong signals in the Raman spectrum. While specific experimental Raman data for this compound is scarce, the technique is valuable for confirming the aromatic and heterocyclic ring structures. rsc.org

Table 2: Key Vibrational Spectroscopy Bands

| Functional Group / Vibration | Technique | Expected Wavenumber (cm⁻¹) | Comparative Data: 5-(4-bromophenyl)-1H-tetrazole (cm⁻¹) rsc.org |

| N-H Stretch (H-bonded) | IR | 2500 - 3200 (broad) | 2626 |

| Aromatic C-H Stretch | IR | > 3000 | - |

| C=N / N=N Ring Stretch | IR | 1400 - 1610 | 1607, 1430 |

| Tetrazole Ring Vibration | IR | ~1000 - 1100 | 1081 |

| C-Br Stretch | IR | 500 - 600 | - |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with nearly equal intensity.

In Electron Ionization Mass Spectrometry (EI-MS), this compound would exhibit a molecular ion peak [M⁺] at m/z 224 and an [M⁺+2] peak at m/z 226. A common and significant fragmentation pathway for 5-substituted tetrazoles is the loss of a molecule of nitrogen (N₂), resulting in a stable nitrilimine fragment. Further fragmentation can also occur. Electrospray Ionization (ESI-MS) is a softer ionization technique and would typically show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Table 3: Expected Mass Spectrometry Fragmentation Data (EI-MS)

| Ion | Description | Expected m/z |

| [M]⁺ / [M+2]⁺ | Molecular Ion | 224 / 226 |

| [M-N₂]⁺ / [M+2-N₂]⁺ | Loss of Nitrogen Molecule | 196 / 198 |

| [M-N₃]⁺ / [M+2-N₃]⁺ | Loss of Azide (B81097) Radical | 183 / 185 |

Data based on the fragmentation pattern of the isomeric 5-(4-bromophenyl)-1H-tetrazole.

UV-Visible spectroscopy measures the electronic transitions within a molecule. The conjugated system formed by the phenyl ring and the tetrazole ring in this compound is expected to exhibit strong absorption in the ultraviolet region. The principal absorption corresponds to π→π* transitions. For related brominated aryl tetrazoles, the primary absorption maximum (λ_max) is typically observed in the 280-300 nm range. The exact position and intensity of the absorption band can be influenced by the solvent polarity.

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of a crystalline compound, providing precise bond lengths, bond angles, and information on intermolecular interactions. While specific crystal structure data for this compound is not available in the searched literature, studies on the related 5-(4-bromophenyl)-1H-tetrazole confirm a planar molecular geometry. In the solid state, these molecules typically form extensive networks of intermolecular hydrogen bonds between the acidic N-H proton of one tetrazole ring and a nitrogen atom of an adjacent ring, which dictates the crystal packing. It is expected that this compound would also be a crystalline solid with a similar planar structure and hydrogen-bonding capabilities, though its crystal system and space group may differ due to the altered substituent position.

Biological and Biomedical Research Applications of 5 3 Bromophenyl 1h Tetrazole

General Biological Activities of Tetrazole Derivatives

The tetrazole ring is a significant pharmacophore in medicinal chemistry. benthamdirect.comhilarispublisher.com This five-membered heterocyclic ring, composed of four nitrogen atoms and one carbon atom, is often used as a metabolically stable bioisostere for the carboxylic acid group. nih.govmultijournals.orgchemrestech.comacs.org This substitution can enhance a drug's lipophilicity and bioavailability. multijournals.orgchemrestech.com Tetrazole derivatives have been investigated for a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, antihypertensive, and antidiabetic properties. hilarispublisher.comresearchgate.net

Tetrazole derivatives have been widely explored for their anti-inflammatory potential. researchgate.net The tetrazole ring is a key feature in many compounds designed as anti-inflammatory agents. nih.govchalcogen.ro Research has focused on their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory process. nih.gov

Detailed research findings include the evaluation of indanyl tetrazole derivatives for their ability to inhibit carrageenan-induced rat paw edema. researchgate.net Compounds such as 5-(6′-chloroindan-1′-yl)methyltetrazole (CIMT) and 5-(6′-bromoindan-1′-yl)methyltetrazole (BIMT) showed significant inhibition of edema, with CIMT demonstrating activity comparable to the standard drug phenylbutazone. researchgate.net Another study focused on synthesizing novel tetrazole derivatives as selective COX-2 inhibitors, which are sought after for their potential to reduce the gastric side effects associated with non-selective NSAIDs. nih.gov

Table 1: Anti-inflammatory Activity of Selected Tetrazole Derivatives

| Compound | Assay | Dose | Peak Inhibition (%) | Reference |

|---|---|---|---|---|

| 5-(6′-chloroindan-1′-yl)tetrazole (CIT) | Carrageenan-induced rat paw edema | 100 mg/kg | 57.1 | researchgate.net |

| 5-(6′-bromoindan-1′-yl)tetrazole (BIT) | Carrageenan-induced rat paw edema | 100 mg/kg | 55.4 | researchgate.net |

| 5-(6′-chloroindan-1′-yl)methyltetrazole (CIMT) | Carrageenan-induced rat paw edema | 100 mg/kg | 66.1 | researchgate.net |

| 5-(6′-chloroindan-1′-yl)methyltetrazole (CIMT) | Carrageenan-induced rat paw edema | 50 mg/kg | 60.7 | researchgate.net |

| 5-(6′-bromoindan-1′-yl)methyltetrazole (BIMT) | Carrageenan-induced rat paw edema | 100 mg/kg | 62.5 | researchgate.net |

| Phenylbutazone (Standard) | Carrageenan-induced rat paw edema | 100 mg/kg | 67.9 | researchgate.net |